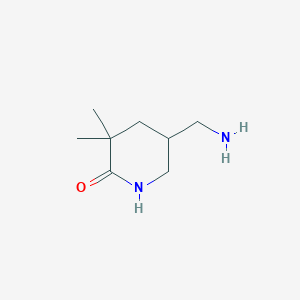

5-(Aminomethyl)-3,3-dimethylpiperidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Aminomethyl)-3,3-dimethylpiperidin-2-one is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.229. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activities

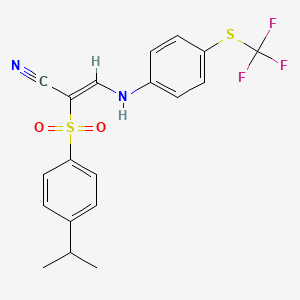

5-(Aminomethyl)-3,3-dimethylpiperidin-2-one derivatives have been explored for their potential antitumor activities. Specifically, derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide with substitutions at the 5-position have shown in vivo antitumor activity, attributed to their ability to bind to DNA by intercalation. These compounds have demonstrated a broad spectrum of in vivo antitumor activity due to their predominant existence as monocations, allowing for more efficient distribution (Denny et al., 1987).

Polymer Science and Drug Delivery

In the field of polymer science, this compound has contributed to the synthesis and characterization of degradable poly(β-amino esters). These polymers, synthesized through reactions involving secondary amines, have been evaluated for their potential in drug delivery systems. Their hydrolytic degradation under various pH conditions and non-cytotoxicity relative to conventional synthetic vectors like poly(ethylene imine) have been noted, suggesting their suitability for safe and efficient delivery of plasmid DNA (Lynn and Langer, 2000).

Antifungal Applications

A series of compounds synthesized from thienopyridine hydrazide and substituted aromatic nitriles, using 4-dimethylaminopyridine (DMAP) as a catalyst, have shown potent in vitro antifungal activity. These compounds have been evaluated against Candida albicans and compared with standard antifungal agents, revealing potential as lead compounds for further optimization and development in antifungal therapies (Sangshetti et al., 2014).

Chemical Synthesis and Material Science

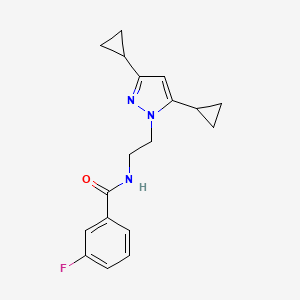

The compound has found use in chemical synthesis and material science, particularly in the study of reaction mechanisms and the development of novel synthetic routes. For instance, the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate, leading to the synthesis of isomeric pyrazolopyridones, showcases its role in facilitating complex chemical reactions and contributing to the diversity of synthetic organic chemistry (Ratajczyk and Swett, 1975).

Mechanism of Action

Target of Action

It is structurally similar to muscimol , a potent and selective orthosteric agonist for the GABA A receptor . Therefore, it’s plausible that 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one may interact with similar targets.

Mode of Action

As an analog of muscimol, this compound might mimic the inhibitory neurotransmitter GABA, activating GABA-A receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons . This results in decreased neuronal excitability, crucial for maintaining the balance between excitation and inhibition in the central nervous system .

Biochemical Pathways

Given its structural similarity to muscimol, it might be involved in gabaergic signaling pathways

Pharmacokinetics

Studies on structurally similar compounds suggest that these compounds are well distributed into tissues, except the central nervous system . They are also primarily excreted via urine . More research is needed to determine the exact pharmacokinetic properties of this compound.

Result of Action

If it acts similarly to muscimol, it could lead to decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .

Biochemical Analysis

Biochemical Properties

5-(Aminomethyl)-3,3-dimethylpiperidin-2-one is a low molecular weight organic nitrogen compound . It is formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones during normal metabolic processes in living cells . It interacts with key amino acids, modulating the activity of enzymes involved in metabolic pathways .

Cellular Effects

This compound plays a crucial role in metabolic processes, aiding in the efficient breakdown and utilization of nutrients for energy production . It can modulate various biochemical pathways related to inflammation, oxidative stress, and cellular repair, promoting a robust immune system and overall well-being .

Molecular Mechanism

This compound operates at the molecular level through interactions with key amino acids . It functions by modulating the activity of enzymes involved in metabolic pathways, leading to an increased conversion of nutrients into energy . It also interacts with essential amino acids like leucine, valine, and isoleucine, influencing their metabolism and promoting anabolic processes crucial for muscle growth and repair .

Temporal Effects in Laboratory Settings

It is known that it is well-tolerated and poses no health danger except in exceptionally large doses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . While specific threshold effects observed in these studies are not currently available, it is known that exceptionally large doses may pose health risks .

Metabolic Pathways

This compound is involved in metabolic pathways that aid in the efficient breakdown and utilization of nutrients for energy production . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Properties

IUPAC Name |

5-(aminomethyl)-3,3-dimethylpiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-8(2)3-6(4-9)5-10-7(8)11/h6H,3-5,9H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGVKAUVPPGKJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CNC1=O)CN)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2960046.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2960048.png)

![2-(Dicyclohexylphosphino)-N,N-dimethyl[1,1-biphenyl]-4-amine](/img/no-structure.png)

![N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-2-(pyrrolidin-1-YL)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2960051.png)

![N-(5-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine](/img/structure/B2960052.png)

![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B2960053.png)

![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2960064.png)

![7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B2960066.png)

![2-methyl-4-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenyl)-1,3-oxazole](/img/structure/B2960067.png)